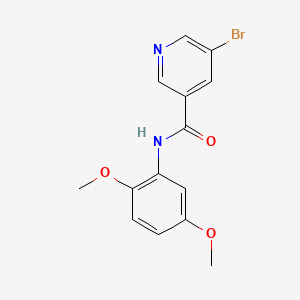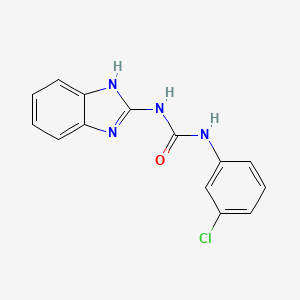
4-(4-biphenylyl)-4-oxo-N-3-pyridinylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-biphenylyl)-4-oxo-N-3-pyridinylbutanamide (also known as BPN-14770) is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. This compound has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications.
作用機序
The mechanism of action of BPN-14770 is not fully understood, but it is believed to involve the modulation of cyclic AMP response element-binding protein (CREB) signaling. CREB is a transcription factor that plays a key role in the regulation of gene expression in the brain, and it is involved in the formation of long-term memory. BPN-14770 has been shown to increase CREB signaling in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
BPN-14770 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BPN-14770 has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the formation of plaques in the brain that are a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of BPN-14770 is that it has shown promising results in preclinical studies, suggesting that it may have therapeutic potential for the treatment of cognitive disorders. However, there are also some limitations to the use of BPN-14770 in lab experiments. For example, the synthesis of BPN-14770 is a complex and time-consuming process, which may limit its availability for research purposes. Additionally, more research is needed to fully understand the mechanism of action of BPN-14770 and its potential side effects.
将来の方向性
There are a number of potential future directions for the research on BPN-14770. One area of interest is the development of more efficient synthesis methods for BPN-14770, which could increase its availability for research purposes. Additionally, more research is needed to fully understand the mechanism of action of BPN-14770 and its potential therapeutic applications. Other future directions for research on BPN-14770 could include investigating its potential use in the treatment of other neurological disorders, as well as exploring its safety and efficacy in clinical trials.
Conclusion:
In conclusion, BPN-14770 is a small molecule drug that has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. The synthesis of BPN-14770 is a complex process, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Despite some limitations to its use in lab experiments, BPN-14770 is a promising compound that may have important implications for the treatment of neurological disorders.
合成法
The synthesis of BPN-14770 involves a multi-step process that starts with the reaction of 3-pyridinylbutanamide with 4-biphenylboronic acid in the presence of a palladium catalyst. This reaction produces an intermediate compound that is then treated with a series of reagents to yield the final product. The synthesis of BPN-14770 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
BPN-14770 has been the subject of extensive scientific research, with a focus on its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Preclinical studies have shown that BPN-14770 can improve cognitive function in animal models of Alzheimer's disease, and it has also been shown to have neuroprotective effects. BPN-14770 has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
4-oxo-4-(4-phenylphenyl)-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(12-13-21(25)23-19-7-4-14-22-15-19)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-11,14-15H,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSGRCIBBQUQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(biphenyl-4-yl)-4-oxo-N-(pyridin-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5775555.png)

![4-isopropyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775571.png)




![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)


![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)